N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.
- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse pharmacological activities.
- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's electronic properties.
The molecular formula for this compound is C13H14N4O1S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms which are integral to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Coupling with Furan : The furan moiety is introduced via coupling reactions such as Suzuki or Heck reactions.
- Formation of the Thiophene Ring : This involves cyclization reactions with sulfur sources.
- Final Assembly : The final compound is formed by linking the pyrazole and furan rings through appropriate linkers and functional groups.
Table 1: Summary of Synthetic Routes
Step | Reaction Type | Key Reagents |
---|---|---|
1. Pyrazole Formation | Cyclization | Hydrazine, 1,3-dicarbonyl |
2. Furan Coupling | Coupling Reaction | Suzuki or Heck reagents |
3. Thiophene Synthesis | Cyclization | Diene and sulfur source |
4. Final Assembly | Linkage | Appropriate coupling reagents |
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures were tested for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results:
- MIC Values : Some derivatives showed MIC values as low as 0.22−0.25μg/mL, indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Activity
Compounds containing furan and pyrazole rings have also been investigated for their antiviral properties. Research indicates that these compounds can inhibit reverse transcriptase activity, a crucial mechanism in viral replication . The structure's complexity may contribute to novel mechanisms of action not observed in simpler analogs.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity : The presence of multiple heterocycles allows for enhanced binding affinity to biological targets, potentially leading to improved efficacy.
- Metabolic Pathways : Understanding its metabolic pathways through computational modeling can help predict its behavior within biological systems.
Case Studies and Research Findings
A variety of studies have explored the biological potential of related compounds:
- Antimicrobial Studies : In vitro evaluations showed that certain pyrazole derivatives demonstrated significant antimicrobial activity with low MIC values .
- Antiviral Studies : Compounds structurally similar to this compound were found to enhance reverse transcriptase inhibitory activity compared to standard antiviral agents .
- Safety Profiles : Toxicological assessments indicated that related compounds exhibited no adverse effects at high doses in animal models .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(7-12-2-6-21-11-12)16-3-4-18-9-14(8-17-18)13-1-5-20-10-13/h1-2,5-6,8-11H,3-4,7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZQXZQVFMNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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